molecular formula C12H16ClNO2 B134648 4-(Piperidin-4-YL)benzoic acid hydrochloride CAS No. 149353-84-4

4-(Piperidin-4-YL)benzoic acid hydrochloride

Cat. No. B134648
M. Wt: 241.71 g/mol
InChI Key: VVWYZHFWAUQTKI-UHFFFAOYSA-N
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Description

The compound "4-(Piperidin-4-yl)benzoic acid hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in pharmaceutical chemistry. Piperidine derivatives are known for their biological activities, including anti-acetylcholinesterase (anti-AChE) properties, which make them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple precursors such as N,N-bis(2-hydroxyethyl)amine, which can undergo N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis to yield piperidine-4-carboxylic acid derivatives . Additionally, the synthesis of 1-benzyl-4-chloromethylpiperidine, a building block for pharmacologically interesting compounds, has been described, showcasing its versatility in forming various N-benzylpiperidine and N-benzylpyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques like single-crystal X-ray diffraction. For instance, the crystal structure of 4-piperidinecarboxylic acid hydrochloride revealed that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position, and the structure is stabilized by various hydrogen bonds and electrostatic interactions . Similarly, the structure of a related compound with a benzenesulfonyl moiety was confirmed to have a chair conformation for the piperidine ring and exhibited both inter and intramolecular hydrogen bonds .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination, as demonstrated in the synthesis of key intermediates for drugs like Crizotinib . The reactivity of these compounds can be further modified by introducing different substituents on the piperidine ring or the benzyl moiety, which can significantly alter their chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the thermal properties of a dichloro-benzenesulfonyl piperidine derivative were studied using thermogravimetric analysis, showing stability in a specific temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated through density functional theory calculations, which help in understanding the reactivity and stability of these compounds .

Scientific Research Applications

DNA Interaction and Drug Design

Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, provide a basis for rational drug design. These compounds, including piperazine derivatives, are used for fluorescent DNA staining and have applications in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Analytical and Environmental Studies

Studies on nitisinone, a compound with a piperidine structure, focus on its stability and degradation products. This research has implications for environmental monitoring and pharmaceutical stability testing (Barchańska et al., 2019).

Food and Feed Additives

Benzoic acid, structurally related to the compound , is studied for its role as an antibacterial and antifungal preservative in foods and feeds. Research explores its impact on gut functions, highlighting its potential to improve digestion, absorption, and the gut barrier (Mao et al., 2019).

Antifungal Applications

Compounds from Piper species, including prenylated benzoic acid derivatives, exhibit antifungal activities. These findings support the potential of structurally related compounds in developing pharmaceutical or agricultural fungicides (Xu & Li, 2011).

Pharmacokinetics and Drug Interactions

Research on benzoic acid derivatives, including pharmacokinetic analysis, offers insights into dietary exposures and interspecies uncertainty. This work is crucial for understanding the metabolic and dosimetric variations across different species, which has implications for safety assessments and regulatory standards (Hoffman & Hanneman, 2017).

properties

IUPAC Name

4-piperidin-4-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWYZHFWAUQTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598550
Record name 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-YL)benzoic acid hydrochloride

CAS RN

149353-84-4
Record name 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(1-acetylpiperidin-4-yl)benzoic acid described in Production Example 1-10 (4.50 g, 18.2 mmol) and 5 M hydrochloric acid (50 mL, 250 mmol) was stirred under nitrogen atmosphere at 140° C. for 18 hours. The mixture was cooled to room temperature and then the product was collected by filteration and washed with water to obtain the title compound (3.77 g, 86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1-10
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
86%

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